3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine
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Overview
Description
3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine is a chemical compound characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a thiopropylamine side chain at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the carbon atom of the chloropropylamine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiopropylamine side chain may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethylpyrimidine-2-thiol
- 3-(Pyrimidin-2-ylthio)propan-1-amine
- 4,6-Dimethylpyrimidine-2-thioalkylamides
Uniqueness
3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine is unique due to the specific combination of the pyrimidine ring and the thiopropylamine side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine, a compound characterized by its unique pyrimidine structure and thiol group, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound's structure features a pyrimidine ring with methyl groups at positions 4 and 6, linked to a propan-1-amine chain via a thioether group. The molecular formula is C9H15N3S, and it is synthesized through the reaction of 4,6-dimethylpyrimidine-2-thiol with 3-chloropropan-1-amine under basic conditions. This nucleophilic substitution reaction typically occurs in a solvent like dimethylformamide (DMF) at room temperature, followed by purification methods such as recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies suggest that the compound can inhibit the growth of various bacterial strains and fungi. The mechanism of action appears to involve interaction with specific enzymes vital for microbial survival, potentially leading to enzyme inhibition.
Anticancer Potential
The compound has also been explored for its anticancer properties . Studies have shown that it may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation. The presence of the pyrimidine moiety is thought to enhance its binding affinity to DNA or RNA targets, disrupting their function and leading to cancer cell death.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical in metabolic pathways, which is particularly relevant in antimicrobial and anticancer contexts.
- Receptor Modulation : It may act as a modulator of specific receptors involved in cellular signaling pathways.
- Binding Affinity : The thiol group enhances the compound's ability to form reversible covalent bonds with target proteins, which can alter their activity.
Research Findings
A summary of key research findings regarding the biological activity of this compound is presented in the following table:
Case Studies
Several case studies highlight the practical applications and ongoing research surrounding this compound:
- Antibacterial Efficacy : In vitro studies showed that this compound effectively reduced bacterial load in cultures infected with Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Studies : Experiments conducted on human cancer cell lines (e.g., HeLa and MCF7) indicated that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis.
- Enzyme Interaction Studies : Molecular docking studies have suggested that the compound binds effectively to active sites of target enzymes involved in DNA replication and repair processes .
Properties
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-7-6-8(2)12-9(11-7)13-5-3-4-10/h6H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCAMVIEMNVYBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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